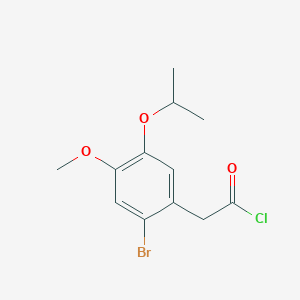
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and isopropoxy groups, along with an acetyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of a catalyst such as DMF (dimethylformamide). The reaction is carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive chemicals like thionyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Alcohols: For esterification reactions.
Water: For hydrolysis reactions.
Major Products
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its reactivity with nucleophiles due to the presence of the acetyl chloride group. This reactivity allows it to form various derivatives through substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetyl chloride: Lacks the bromine, methoxy, and isopropoxy groups.
2-Bromo-4-methoxybenzeneacetyl chloride: Lacks the isopropoxy group.
4-Methoxy-5-(1-methylethoxy)benzeneacetyl chloride: Lacks the bromine group.
Eigenschaften
CAS-Nummer |
655234-61-0 |
|---|---|
Molekularformel |
C12H14BrClO3 |
Molekulargewicht |
321.59 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetyl chloride |
InChI |
InChI=1S/C12H14BrClO3/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3 |
InChI-Schlüssel |
USYXCMZJCINTEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
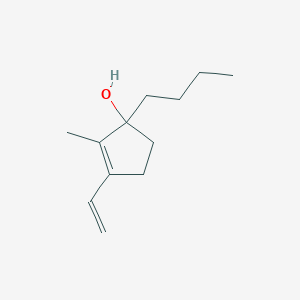
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
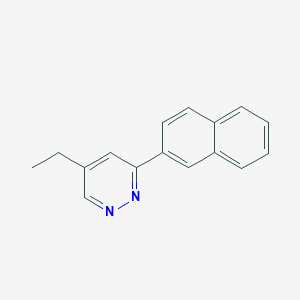
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
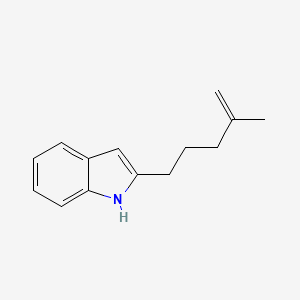
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
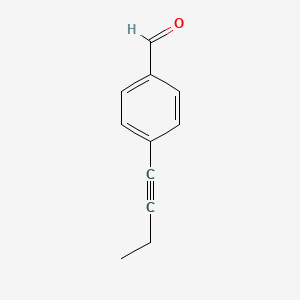
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
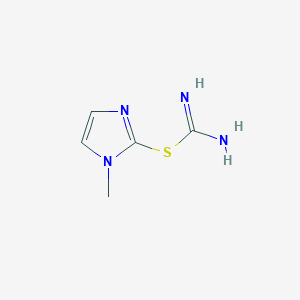

![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
